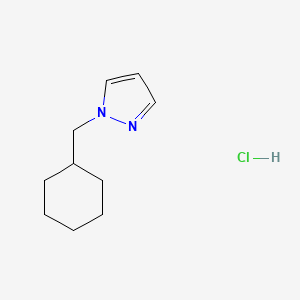
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience.
Wirkmechanismus
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors. It has been shown to have a high affinity for both receptors, which makes it a useful tool for studying the physiological and biochemical effects of the endocannabinoid system. This compound has also been shown to have potent analgesic and anti-inflammatory effects, which are likely mediated by its activation of the CB1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anxiolytic effects. It has also been shown to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride in lab experiments is its potent cannabinoid receptor agonist activity, which makes it a useful tool for studying the physiological and biochemical effects of the endocannabinoid system. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride. One area of interest is its potential use in the treatment of pain and inflammation. Another area of interest is its potential use in the treatment of anxiety disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential for off-target effects.
Synthesemethoden
The synthesis of 1-(cyclohexylmethyl)-1H-pyrazole hydrochloride involves several steps, including the condensation of cyclohexanone with hydrazine to form 1-cyclohexyl-1H-pyrazole-3-carboxylic acid, followed by the esterification of the carboxylic acid with methanol and subsequent reduction of the resulting ester with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with hydrochloric acid to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylmethyl)-1H-pyrazole hydrochloride has been studied extensively for its potential use in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potent cannabinoid receptor agonist activity, which makes it useful for studying the physiological and biochemical effects of the endocannabinoid system. This compound has also been used to study the effects of cannabinoids on pain, inflammation, and anxiety.
Eigenschaften
IUPAC Name |
1-(cyclohexylmethyl)pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-2-5-10(6-3-1)9-12-8-4-7-11-12;/h4,7-8,10H,1-3,5-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENYYOJLBMYROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


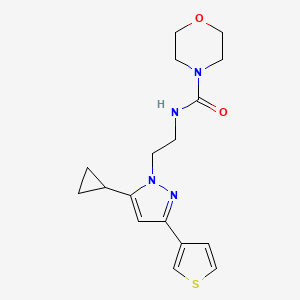
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
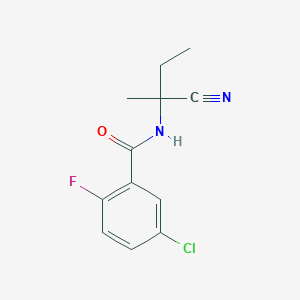
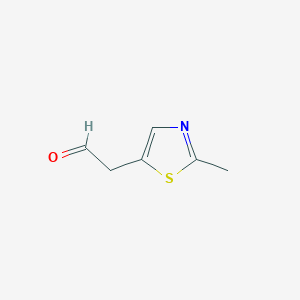
![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)
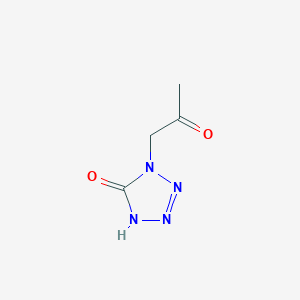

![6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2766201.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2766202.png)
![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)

